Pro-Phe

Description

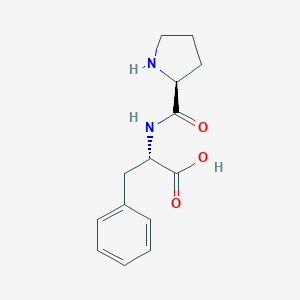

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13589-02-1 | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Synthesis and Bioactivity of the Pro-Phe Dipeptide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The dipeptide Prolyl-Phenylalanine (Pro-Phe) is an endogenous molecule primarily derived from the proteolytic degradation of dietary and tissue proteins. While not synthesized de novo, its presence in circulation and tissues points to significant biological activity. This technical guide provides a comprehensive overview of the origins, transport, and physiological roles of this compound, with a particular focus on its impact on cholesterol metabolism. Detailed experimental protocols for the sensitive quantification of this compound in biological matrices are provided, alongside visualizations of its metabolic pathway, analytical workflow, and signaling mechanisms.

Endogenous Generation and Transport of this compound

The endogenous pool of this compound does not arise from the direct enzymatic ligation of its constituent amino acids but is rather a product of the systematic breakdown of larger proteins. This process begins with dietary protein intake and continues through endogenous protein turnover.

Proteolytic Cleavage Cascade

Dietary proteins, rich in both proline and phenylalanine, undergo initial hydrolysis in the stomach by pepsin and subsequently in the small intestine by pancreatic proteases such as trypsin and chymotrypsin.[1] This process generates a mixture of free amino acids and small oligopeptides.

An enzyme of particular importance in the generation of this compound is Prolyl Endopeptidase (PEP) . PEP is a serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues, particularly within peptides up to 30 amino acids in length.[2][3][4] For instance, PEP is known to degrade the nonapeptide bradykinin (B550075) by cleaving the this compound bond.[2][5] This enzymatic action on proline-rich peptide fragments is a key source of the this compound dipeptide.

Intestinal Absorption

Once liberated in the intestinal lumen, di- and tripeptides are absorbed into enterocytes primarily via the Peptide Transporter 1 (PepT1) .[6][7][8] PepT1 is a high-capacity, low-affinity transporter that cotransports peptides with H+ ions, facilitating the efficient uptake of the vast number of di- and tripeptides generated during digestion (theoretically 400 dipeptides and 8000 tripeptides from the 20 proteinogenic amino acids).[6][9] After absorption, this compound can be transported intact into the portal circulation.

Physiological Roles and Signaling Pathways

Recent evidence has identified this compound as a bioactive molecule with specific intracellular targets. Its roles include the regulation of cholesterol metabolism and interaction with key enzymes in the incretin (B1656795) system.

Regulation of Cholesterol Metabolism via PPARα

A study in rats demonstrated that orally administered this compound is absorbed and reaches the portal circulation, where it can influence hepatic lipid metabolism.[10] The dipeptide was shown to act as a signaling molecule by binding to and activating Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and cholesterol homeostasis. Activation of PPARα by this compound in HepG2 cells led to an increase in the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby promoting cholesterol catabolism.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 3. proteopedia.org [proteopedia.org]

- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

The Role of Prolyl-Phenylalanine (Pro-Phe) in Cellular Metabolism: A Technical Guide

Abstract

The dipeptide Prolyl-Phenylalanine (Pro-Phe) is a metabolite whose specific roles in cellular metabolism and signaling are not yet extensively characterized.[1][2] This technical guide synthesizes the current understanding of this compound, primarily by examining the metabolic functions of its constituent amino acids, L-proline and L-phenylalanine. We delve into potential pathways for this compound uptake, its hypothetical metabolic fate, and its plausible, though largely unexplored, impact on key cellular signaling networks such as the mTOR and AMPK pathways. Furthermore, we explore the biological activities of structurally related compounds, such as cyclo(this compound), to infer potential bioactivities. This guide also provides a comprehensive overview of established experimental protocols for the study of dipeptide metabolism, which can be adapted for future investigations into the precise functions of this compound. The content herein aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the metabolic significance of this dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from nutrient sources to signaling molecules. Prolyl-Phenylalanine (this compound) is a dipeptide composed of L-proline and L-phenylalanine.[1] While the individual metabolic roles of proline and phenylalanine are well-documented, the integrated function of this compound as a singular molecular entity in cellular metabolism remains an area of nascent research. This document aims to bridge this knowledge gap by providing a detailed overview of the potential metabolic implications of this compound, based on the known functions of its amino acid components and related peptide structures.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for designing and interpreting experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| IUPAC Name | (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | [1] |

| CAS Number | 13589-02-1 | [1] |

| Physical Description | Solid | [1] |

Cellular Uptake and Metabolism of this compound

The cellular uptake and subsequent metabolic fate of this compound are critical determinants of its biological activity. While direct studies on this compound are limited, the mechanisms can be inferred from general dipeptide transport and the metabolism of its constituent amino acids.

Cellular Uptake

Dipeptides are typically transported into cells via peptide transporters, such as the H+/peptide cotransporter 1 (PEPT1), which is predominantly found in the small intestine. Once inside the cell, dipeptides are often hydrolyzed by cytosolic peptidases into their individual amino acids. The unique cyclic structure of proline may influence the conformation of this compound, potentially affecting its affinity for transporters and its susceptibility to enzymatic cleavage.

Metabolic Fate

Following intracellular hydrolysis, the resulting L-proline and L-phenylalanine would enter their respective metabolic pathways.

-

L-proline Metabolism: Proline can be catabolized in the mitochondria through the action of proline dehydrogenase/oxidase (PRODH/POX), ultimately yielding glutamate. This process can contribute to the tricarboxylic acid (TCA) cycle and support mitochondrial respiration.[3]

-

L-phenylalanine Metabolism: Phenylalanine is an essential amino acid primarily hydroxylated to L-tyrosine by phenylalanine hydroxylase.[4] Tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and melanin.[4] Phenylalanine itself can also be a signaling molecule and is a crucial component of many proteins.[4][5]

Potential Roles in Cellular Signaling

Based on the known signaling roles of its constituent amino acids, this compound could potentially modulate key metabolic signaling pathways.

mTOR Signaling

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids.[6][7][8] Both proline and phenylalanine have been implicated in the modulation of mTOR signaling. The influx of these amino acids following this compound hydrolysis could activate mTORC1, leading to the promotion of protein synthesis and inhibition of autophagy.[7][9]

AMPK Signaling

The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio). AMPK activation generally inhibits anabolic processes and promotes catabolic pathways to restore energy balance. The catabolism of proline and phenylalanine derived from this compound could increase the cellular ATP pool, leading to the inhibition of AMPK.

Biological Activity of a Related Compound: Cyclo(phenylalanine-proline)

While data on linear this compound is scarce, research on its cyclic form, cyclo(phenylalanine-proline) or c(FP), provides some insights into its potential biological effects. A study has shown that c(FP) can induce DNA damage in mammalian cells through the generation of reactive oxygen species (ROS).[10] This suggests that c(FP), and potentially this compound, could influence cellular redox status and mitochondrial function.

The study found that 1 mM of cyclo(phenylalanine-proline) treatment leads to the phosphorylation of H2AX (S139) by activating the ATM-CHK2 pathway, which is indicative of DNA double-strand breaks.[10] Furthermore, c(FP) treatment was observed to disrupt the mitochondrial membrane, leading to an increase in ROS production, particularly superoxide.[10]

Experimental Protocols

Investigating the precise role of this compound in cellular metabolism requires a suite of experimental techniques. The following protocols are foundational for characterizing the uptake, metabolic fate, and signaling effects of dipeptides and can be adapted for the study of this compound.

Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of a dipeptide using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Cell Culture: Plate cells of interest (e.g., Caco-2 for intestinal absorption studies, or a cell line relevant to the research question) in 6-well plates and grow to confluence.

-

Incubation: Aspirate the culture medium and wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the cells and incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: To terminate the uptake, aspirate the incubation buffer and immediately wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining extracellular this compound.

-

Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them. Collect the cell lysate and centrifuge to pellet the protein and cell debris.

-

LC-MS Analysis: Analyze the supernatant containing the intracellular metabolites by LC-MS to quantify the concentrations of this compound, proline, and phenylalanine.

-

Data Analysis: Normalize the quantified metabolite levels to the total protein content of the cell lysate. Calculate the uptake rate and determine the kinetic parameters (Km and Vmax) if saturation is observed.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers can elucidate the metabolic fate of this compound.

Methodology:

-

Isotope Labeling: Synthesize this compound with stable isotopes, such as ¹³C or ¹⁵N, in either the proline or phenylalanine residue (e.g., [U-¹³C₉]-Phenylalanine).

-

Cell Culture and Incubation: Culture cells in a medium containing the isotopically labeled this compound for a defined period to allow for metabolic processing.

-

Metabolite Extraction: Extract intracellular metabolites as described in the cellular uptake assay.

-

Mass Spectrometry Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer to measure the mass isotopologue distribution of downstream metabolites (e.g., TCA cycle intermediates, other amino acids).

-

Flux Calculation: Use computational modeling to calculate the metabolic fluxes through the relevant pathways based on the measured mass isotopologue distributions.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the activation state of key signaling proteins.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate controls (e.g., vehicle, individual amino acids).

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion and Future Directions

The dipeptide this compound represents an understudied molecule with the potential to influence cellular metabolism and signaling in multifaceted ways. While direct evidence of its specific roles is currently limited, the known functions of its constituent amino acids, L-proline and L-phenylalanine, provide a strong rationale for its further investigation. The cytotoxic and ROS-inducing effects of the related compound cyclo(this compound) also highlight a potential area of interest for the biological activities of this compound.

Future research should focus on elucidating the specific transporters involved in this compound uptake, its intracellular stability and hydrolysis rate, and its direct effects on metabolic pathways and signaling networks. The experimental protocols outlined in this guide provide a roadmap for such investigations. A deeper understanding of the role of this compound in cellular metabolism could have significant implications for nutrition, disease pathophysiology, and the development of novel therapeutic agents.

References

- 1. This compound | C14H18N2O3 | CID 6351946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phe-Pro | C14H18N2O3 | CID 7020642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Co-regulation of mitochondrial respiration by proline dehydrogenase/oxidase and succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Cyclo(phenylalanine‐proline) induces DNA damage in mammalian cells via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Prolyl-Phenylalanine (Pro-Phe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-Phenylalanine (Pro-Phe), a dipeptide composed of L-proline and L-phenylalanine, has been identified as a bioactive molecule with potential therapeutic applications. Initially known as a metabolite, recent research has unveiled its role as a novel cholesterol-lowering agent. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of linear this compound, distinguishing it from its cyclic counterpart, Cyclo(Phe-Pro). Detailed experimental protocols for the synthesis and characterization of this compound are presented, along with a summary of its biological activities. Furthermore, this guide illustrates the known signaling pathway associated with its cholesterol-lowering effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Peptides, short chains of amino acids, play crucial roles in a myriad of biological processes and have garnered significant attention as potential therapeutics. The dipeptide Prolyl-Phenylalanine (this compound) is formed from the proteinogenic amino acids L-proline and L-phenylalanine.[1] While its existence as a metabolite has been documented, the specific biological functions of the linear this compound dipeptide have remained largely unexplored until recently. A significant breakthrough has been the identification of this compound as a potent cholesterol-lowering agent, opening new avenues for its investigation and potential clinical use.[2] This guide aims to consolidate the current knowledge on linear this compound, providing a technical resource for its further study and development.

Discovery and Characterization

The discovery of the cholesterol-lowering activity of this compound stemmed from the investigation of cattle heart protein hydrolysate ultra-filtrate (HPHU), a mixture of peptides with molecular weights under 1,000 Da.[2] Through a process of separation and purification, this compound was identified as the active cholesterol-lowering component within this mixture using MALDI-TOF mass spectrometry.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |

| CAS Number | 13589-02-1 |

| Physical Description | Solid |

| ChEBI ID | CHEBI:74795 |

Quantitative Data on Biological Activity

In a study using hypercholesterolemic rats, oral administration of this compound demonstrated significant effects on cholesterol metabolism. The key quantitative findings are summarized below.[2]

| Parameter | Effect of this compound Administration |

| Serum Total Cholesterol | Significantly decreased |

| Serum Non-HDL Cholesterol | Significantly decreased |

| Hepatic Cholesterol | Significantly decreased |

| Serum HDL Cholesterol | Significantly increased |

| Atherogenic Index | Significantly decreased |

| Fecal Cholesterol | Significantly increased |

| Fecal Acidic Steroids | Significantly increased |

These findings highlight the potential of this compound as a therapeutic agent for managing dyslipidemia.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, based on established peptide chemistry techniques.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol for the synthesis of this compound.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Pro-OH

-

Coupling reagents (e.g., HCTU)

-

N-methylmorpholine (NMM)

-

20% 4-Methylpiperidine (B120128) in DMF (for Fmoc deprotection)

-

Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

Protocol:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% 4-methylpiperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Coupling: Couple Fmoc-Pro-OH to the deprotected phenylalanine residue using a coupling agent like HCTU in the presence of NMM in DMF. Allow the reaction to proceed for a sufficient time to ensure complete coupling.

-

Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the proline residue using 20% 4-methylpiperidine in DMF.

-

Washing: Wash the resin with DMF and then with a solvent suitable for cleavage (e.g., dichloromethane).

-

Cleavage and Deprotection: Cleave the this compound dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

3.2.1. Purity and Molecular Weight Confirmation

-

RP-HPLC: The purity of the synthesized this compound can be assessed by RP-HPLC. A single major peak on the chromatogram indicates a high degree of purity.

-

Mass Spectrometry (MS): The molecular weight of the synthesized dipeptide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), comparing the observed mass with the calculated molecular weight of this compound (262.30 g/mol ).[1]

3.2.2. Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and to study its conformation in solution.

Signaling Pathway and Mechanism of Action

The primary characterized biological activity of this compound is its ability to lower cholesterol levels. The proposed mechanism of action involves the downregulation of the ATP-binding cassette transporter A1 (ABCA1) in the intestine.[2]

Downregulation of Intestinal ABCA1

ABCA1 is a key transporter involved in cholesterol absorption in the intestine. This compound has been shown to significantly decrease the expression of ABCA1 in the rat jejunum.[2] This reduction in ABCA1 levels leads to decreased cholesterol absorption from the gut, resulting in increased fecal excretion of cholesterol and a subsequent lowering of serum and hepatic cholesterol levels.[2] The cholesterol-lowering effect of this compound was found to be dependent on the peptide transporter PepT1.[2]

Below is a diagram illustrating the proposed signaling pathway for the cholesterol-lowering effect of this compound.

Caption: Proposed mechanism of this compound's cholesterol-lowering effect.

General Experimental Workflow for Characterization

For researchers investigating novel biological activities of this compound or similar peptides, a general experimental workflow is essential. The following diagram outlines a logical progression from synthesis to functional characterization.

References

An In-depth Technical Guide on the Natural Sources and Dietary Intake of Pro-Phe

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Pro-Phe (Proline-Phenylalanine) is a naturally occurring bioactive compound found in various food sources, primarily those rich in protein and subject to proteolytic activity. This technical guide provides a comprehensive overview of the natural origins and dietary intake of this compound, detailing its presence in aged and fermented foods. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from complex food matrices using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, potential signaling pathways influenced by this compound, including the PI3K/Akt and MAPK pathways, are discussed, providing a basis for future research into its physiological effects and therapeutic potential.

Natural Sources and Dietary Intake of this compound

The dipeptide this compound is formed from the amino acids L-proline and L-phenylalanine. Its natural occurrence is intrinsically linked to the protein composition of food and the enzymatic breakdown of these proteins, a process known as proteolysis. This process can occur during food processing, such as aging, curing, and fermentation, or during digestion.

Foods rich in proline and phenylalanine are the primary precursors for the formation of this compound. These include:

-

Dairy Products: Aged cheeses, such as Cheddar and Parmesan, are significant sources of bioactive peptides, including those containing the this compound sequence. The ripening process, involving enzymes from milk and starter cultures, leads to the breakdown of caseins into smaller peptides.

-

Cured Meats: Products like salami and dry-cured ham undergo extensive proteolysis during their long processing times, resulting in the generation of a variety of small peptides.

-

Fermented Foods: Fermented dairy products like yogurt and kefir, as well as fermented soy products such as tempeh and miso, are also potential sources of this compound due to microbial enzymatic activity.[1]

While direct quantitative data for this compound across a wide range of foods is not extensively available in the literature, the presence of peptides containing the this compound sequence in these products is well-documented. The dietary intake of this compound is, therefore, expected to be highest in individuals consuming diets rich in aged cheeses, cured meats, and other fermented protein sources.

Quantitative Data on this compound in Food Sources

Obtaining precise quantitative data for the dipeptide this compound in various food matrices is challenging due to the complexity of food composition and the vast number of peptides generated during proteolysis. However, studies focusing on the peptidomic profile of certain foods provide an indication of its presence.

| Food Category | Specific Food Item | This compound Containing Peptides Detected | Reference |

| Cured Meats | Dry-Cured Ham | Peptides containing this compound have been identified. | [2] |

| Aged Cheeses | Cheddar Cheese | Bitter peptides containing Proline and Phenylalanine have been identified and quantified, with concentrations increasing during maturation.[3] | [3] |

| Fermented Soy | Tempeh | In silico analysis suggests the potential for this compound containing bioactive peptides to be formed during fermentation.[4] | [4] |

Note: The table above indicates the presence of peptides containing the this compound sequence. Direct quantification of the simple dipeptide this compound is an area requiring further research.

Experimental Protocols

Extraction and Quantification of this compound in Food Matrices using UPLC-MS/MS

This section outlines a validated method for the quantification of dipeptides, which can be adapted and optimized for the specific analysis of this compound in complex food samples.[5]

3.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize a representative sample of the food matrix (e.g., cheese, cured meat) to ensure uniformity.

-

Extraction: Extract the peptides from the homogenized sample using an appropriate extraction buffer. A common approach involves using a solution containing a denaturing agent (e.g., urea (B33335) or guanidine-HCl) to unfold proteins and release peptides, followed by centrifugation to separate the soluble peptide fraction.

-

Deproteinization: Remove larger proteins from the extract to prevent interference with the analysis. This can be achieved by ultrafiltration using a membrane with a specific molecular weight cutoff (e.g., 3 kDa).

-

Solid-Phase Extraction (SPE): Further clean up the peptide extract and concentrate the analytes using a suitable SPE cartridge. The choice of cartridge chemistry will depend on the physicochemical properties of this compound.

-

Derivatization (Optional but Recommended for Enhanced Sensitivity): To improve chromatographic separation and mass spectrometric detection, derivatize the dipeptides with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which labels primary and secondary amines.[5]

3.1.2. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reversed-phase UPLC column suitable for peptide separation (e.g., a C18 column).

-

Mobile Phases: Employ a gradient elution using two mobile phases:

-

Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.

-

-

Gradient: Develop a gradient program that provides optimal separation of this compound from other components in the sample matrix.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[5]

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for both the native (light) this compound and a stable isotope-labeled internal standard (e.g., 13C9, 15N-Phe-Pro). The use of an internal standard is crucial for accurate quantification.

-

3.1.3. Method Validation

Validate the analytical method according to established guidelines to ensure its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow for In Vitro Bioactivity Studies

This workflow outlines the general steps to investigate the biological effects of this compound on cellular signaling pathways in vitro.

Caption: Experimental workflow for in vitro bioactivity studies.

Signaling Pathways Potentially Modulated by this compound

While direct studies on the signaling pathways affected by the simple dipeptide this compound are limited, research on related peptides and the general mechanisms of dipeptide transport and cellular effects provide insights into potential pathways of interest.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and survival. Studies have shown that this pathway is involved in the regulation of intestinal dipeptide transport.[6] It is plausible that this compound, upon absorption, could modulate this pathway, thereby influencing intestinal cell function.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway that regulates a wide range of cellular processes, including inflammation and stress responses. Some peptides have been shown to inhibit the activation of MAPK pathways.[7] Given the structural similarity of this compound to other bioactive peptides, it is conceivable that it could also exert modulatory effects on this pathway.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

The dipeptide this compound is a naturally occurring compound with potential bioactive properties, primarily found in protein-rich foods that have undergone proteolysis. While its exact dietary intake is yet to be quantified across a broad range of foods, aged cheeses, cured meats, and fermented products are likely significant sources. The provided experimental protocols offer a robust framework for the accurate quantification of this compound and for the investigation of its biological activities. The potential modulation of key cellular signaling pathways, such as PI3K/Akt and MAPK, by this compound warrants further investigation to elucidate its physiological roles and explore its potential as a therapeutic agent. This technical guide serves as a foundational resource for researchers and professionals in the fields of food science, nutrition, and drug development to further explore the science behind this intriguing dipeptide.

References

- 1. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 2. mdpi.com [mdpi.com]

- 3. Identification of bitter peptides in aged cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MAPK Signaling Cascade is a Central Hub in the Regulation of Cell Cycle, Apoptosis and Cytoskeleton Remodeling by Tripeptidyl-Peptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wheat peptides inhibit the activation of MAPK and NF-κB inflammatory pathways and maintain epithelial barrier integrity in NSAID-induced intestinal epithelial injury - Food & Function (RSC Publishing) [pubs.rsc.org]

Pro-Phe Interaction with Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Pro-Phe (Proline-Phenylalanine) and its constituent amino acids play a crucial role in mediating protein-protein interactions. The inherent rigidity of the proline residue, often inducing specific turns in peptide chains, combined with the hydrophobic and aromatic nature of phenylalanine, creates a structural motif recognized by a variety of protein targets.[1] This guide provides an in-depth analysis of the this compound interaction, with a primary focus on its engagement with Prolyl Endopeptidase (PREP), a key enzyme in neuropeptide metabolism. We will explore the quantitative aspects of this interaction, detail relevant experimental protocols, and illustrate the associated molecular pathways. While direct quantitative data for the standalone this compound dipeptide is limited, this paper synthesizes available information on this compound-containing peptides to provide a comprehensive overview for researchers in drug discovery and molecular biology.

Core Protein Target: Prolyl Endopeptidase (PREP)

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to approximately 30 amino acids in length.[2][3] PREP was first identified through its ability to degrade bradykinin (B550075) at the this compound bond, highlighting the significance of this dipeptide motif in substrate recognition.[4]

The enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a target of interest for neurological and psychiatric disorders.[2][5]

Quantitative Data for this compound Motif Interaction with Protein Targets

| Peptide/Substrate | Protein Target | Assay Type | Quantitative Value | Reference(s) |

| Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) | Prolyl Endopeptidase (PREP) | Cleavage Assay | Site of primary cleavage is the this compound bond. | [4] |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | Inhibition Assay | K_i = 0.04 nM | [6] |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | Thrombin | Inhibition Assay | K_i = 1.75 +/- 0.03 mM | [7][8] |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | Protease-Activated Receptor 1 (PAR1) | Binding Assay | IC_50 = 20 µM | [8] |

Table 1: Quantitative Interaction Data for this compound Containing Peptides

Other Potential Protein Targets

While PREP is a primary example, the this compound motif is also recognized by other classes of proteins.

-

Thrombin: This key enzyme in the coagulation cascade is inhibited by peptides containing the D-Phe-Pro motif. The structure of the inhibitor Ac-(D)Phe-Pro-boroArg-OH in complex with human α-thrombin reveals that the D-Phe-Pro sequence fits into a hydrophobic pocket within the active site.[9] The peptide Arg-Pro-Pro-Gly-Phe has also been shown to inhibit thrombin with a K_i in the millimolar range.[7][8]

-

Eps15 Homology (EH) Domains: These signaling modules are known to recognize proteins containing Asn-Pro-Phe (NPF) sequences. The NPF peptide binds in a hydrophobic pocket of the EH domain, an interaction mediated by aromatic stacking with the phenylalanine residue.[10]

Signaling Pathways

Direct evidence for a signaling pathway initiated by the standalone this compound dipeptide is currently lacking. However, studies on the related dipeptide, Pro-Gly, offer a potential model for how dipeptides can influence cellular signaling. Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) by activating the JAK2/STAT5 signaling pathway in a manner dependent on the peptide transporter PepT1.[11] This suggests that this compound, upon cellular uptake, could potentially modulate intracellular signaling cascades, although specific pathways have yet to be identified.

Hypothetical this compound Signaling Pathway

Based on the Pro-Gly model, a hypothetical signaling pathway for this compound could involve its transport into the cell via a peptide transporter, followed by interaction with an intracellular protein kinase or adapter protein, leading to the activation of a downstream signaling cascade. Further research is required to validate this hypothesis.

Experimental Protocols

Prolyl Endopeptidase (PREP) Activity Assay

This protocol describes a common method for measuring PREP activity using a chromogenic or fluorogenic substrate. This assay can be adapted to measure the inhibitory potential of this compound or its analogs.

Materials:

-

Purified Prolyl Endopeptidase

-

Chromogenic Substrate: Z-Gly-Pro-pNA (p-nitroanilide) or Fluorogenic Substrate: Z-Gly-Pro-AMC (7-amido-4-methylcoumarin)[12][13]

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl[12]

-

Test Compound: this compound dipeptide

-

Spectrophotometer or Fluorometer

-

96-well microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., 40% 1,4-dioxane (B91453) for Z-Gly-Pro-pNA).[12]

-

Reaction Setup: In a 96-well plate, add the assay buffer.

-

Enzyme Addition: Add the PREP enzyme solution to the buffer and pre-incubate at 37°C.[14]

-

Inhibitor Addition (for inhibition assay): Add varying concentrations of the this compound dipeptide to the wells containing the enzyme and pre-incubate to allow for binding.

-

Reaction Initiation: Start the reaction by adding the substrate solution to each well. Final substrate concentrations should be varied to determine kinetic parameters (e.g., 31 to 500 µM for Z-Gly-Pro-pNA).[12]

-

Data Acquisition: Immediately measure the increase in absorbance at 410 nm (for pNA) or fluorescence (Ex/Em: 360-380/440-460 nm for AMC) over time.[12][13]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. For inhibition assays, calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

References

- 1. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Asn-Pro-Phe binding pocket of the Eps15 homology domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Enzymatic Degradation and Turnover of Pro-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Pro-Phe (L-prolyl-L-phenylalanine) is a product of the degradation of proline-rich proteins, such as collagen. Its metabolic fate is of significant interest in various fields, including biochemistry, cell biology, and drug development, due to the biological activities of the dipeptide itself and its constituent amino acids. This technical guide provides an in-depth overview of the enzymatic processes governing this compound degradation and turnover, methodologies for its study, and its intersection with key cellular signaling pathways.

Core Enzymes in this compound Degradation

The primary enzyme responsible for the hydrolysis of the peptide bond in this compound is Prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase. This cytosolic metalloenzyme specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.[1] Another key enzyme that can process peptides containing a penultimate proline is Dipeptidyl Peptidase IV (DPP-IV) (EC 3.4.14.5), a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.[2][3]

Prolidase

Prolidase plays a crucial role in the final stages of protein catabolism, particularly in collagen turnover.[1] It catalyzes the hydrolysis of this compound into its constituent amino acids, L-proline and L-phenylalanine. The enzyme requires manganese ions (Mn²⁺) for its catalytic activity.[4] Notably, prolidase exhibits a preference for the trans isomer of the X-Pro peptide bond.

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a transmembrane glycoprotein (B1211001) that is also found in a soluble form in plasma.[2] It is a key regulator of various physiological processes, including glucose homeostasis and immune function.[2] While its primary role is the cleavage of N-terminal X-Pro dipeptides from longer peptides, its interaction with dipeptides like this compound is also of interest, particularly in the context of competitive inhibition.

Quantitative Data on this compound Degradation

The enzymatic degradation of this compound can be characterized by standard Michaelis-Menten kinetics. The following table summarizes the available kinetic parameters for human prolidase with Phe-Pro as a substrate.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Human Prolidase | Phe-Pro | 3.8 ± 0.4 | 11.0 ± 0.6 | 2895 | [Besio et al., 2013][5] |

| Human Prolidase | Gly-Pro | 5.4 mM | - | - | [Viglio et al., 2011][4] |

Signaling Pathways Influenced by this compound Turnover

The degradation of this compound by prolidase releases L-proline, a crucial amino acid for collagen synthesis and a signaling molecule that can influence key cellular pathways, including the Transforming Growth Factor-β (TGF-β) and mammalian Target of Rapamycin (mTOR) pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix remodeling.[6][7][8][9][10] Proline, the product of this compound degradation, can promote the expression of TGF-β receptors and stimulate collagen synthesis, thereby creating a positive feedback loop that is critical in processes like wound healing.

mTOR Signaling Pathway

The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism.[11][12][13][14] Proline availability, influenced by prolidase activity, can modulate mTOR signaling, thereby linking protein degradation to the regulation of protein synthesis and cell growth.

Experimental Protocols

Prolidase Activity Assay (Spectrophotometric)

This protocol is adapted from the method described by Myara et al. (1982) and is based on the colorimetric determination of proline released from the substrate.[15][16]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Manganese chloride (MnCl₂) solution (2.5 mM)

-

Gly-Pro or Phe-Pro substrate solution (30 mM)

-

Trichloroacetic acid (TCA) solution (20%)

-

Chinard's reagent (acid-ninhydrin)

-

Proline standard solutions

-

Sample (e.g., serum, cell lysate)

Procedure:

-

Enzyme Activation: Pre-incubate the sample with Tris-HCl buffer containing MnCl₂ at 37°C for at least 2 hours.[15]

-

Enzymatic Reaction:

-

Add the substrate solution to the activated enzyme mixture.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination: Stop the reaction by adding TCA solution.

-

Proline Determination:

-

Centrifuge to pellet precipitated proteins.

-

To the supernatant, add Chinard's reagent and incubate at 90°C.

-

Cool the reaction and measure the absorbance at 515 nm.

-

-

Quantification: Determine the amount of released proline by comparing the absorbance to a standard curve generated with known concentrations of proline.

DPP-IV Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC (7-Amino-4-Methyl Coumarin).[17][18]

Materials:

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[18][19]

-

DPP-IV enzyme (recombinant or from biological sample)

-

Gly-Pro-AMC substrate solution (5 mM stock)

-

DPP-IV inhibitor (e.g., Sitagliptin) for positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the DPP-IV enzyme and assay buffer. For inhibitor screening, pre-incubate the enzyme with the test compounds.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic mode) or at a fixed endpoint using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17][18][19]

-

Data Analysis: Calculate the rate of AMC release, which is proportional to the DPP-IV activity.

Quantification of this compound and its Metabolites by HPLC

This protocol outlines a general approach for the separation and quantification of this compound, proline, and phenylalanine using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 column

-

Mobile Phase A: Acetonitrile (B52724)

-

Mobile Phase B: Water with 0.1% formic acid

-

This compound, proline, and phenylalanine standards

-

Sample (deproteinized)

Procedure:

-

Sample Preparation: Deproteinize the biological sample (e.g., plasma, cell culture media) by adding a precipitating agent like perchloric acid or by using a centrifugal filter device.[20]

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% B, 5% A).

-

Inject the prepared sample.

-

Elute the analytes using a gradient of increasing acetonitrile concentration.

-

-

Detection:

-

Quantification: Identify and quantify the peaks corresponding to this compound, proline, and phenylalanine by comparing their retention times and peak areas to those of the standards.

Mass Spectrometry Workflow for this compound Analysis

This workflow provides a general outline for the identification and quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Procedure:

-

Sample Preparation: Extract small molecules, including this compound, from the biological matrix. This typically involves protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.[22][23][24]

-

LC Separation: Separate the components of the extract using RP-HPLC as described in the previous protocol.

-

Ionization: Introduce the eluent from the LC column into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) to generate gas-phase ions of the analytes.

-

MS Analysis:

-

Full Scan: Acquire mass spectra over a defined mass-to-charge (m/z) range to detect the molecular ion of this compound (C₁₄H₁₈N₂O₃, exact mass: 262.1317).

-

Tandem MS (MS/MS): For confirmation and enhanced specificity, select the parent ion of this compound and fragment it to generate a characteristic fragmentation pattern.

-

-

Data Analysis: Identify this compound based on its accurate mass and fragmentation pattern. Quantify by integrating the area of the corresponding peak in the chromatogram.

Conclusion

The enzymatic degradation of this compound is a well-defined process primarily mediated by prolidase. The kinetic parameters of this reaction have been established, providing a quantitative basis for further research. The study of this compound turnover intersects with crucial cellular signaling pathways, highlighting its importance in cellular homeostasis and pathology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the metabolism of this compound and its broader biological implications. Future research may focus on elucidating the in vivo turnover rates of this compound in different tissues and disease states and further exploring its role as a signaling molecule.

References

- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. [Kinetics of dipeptidyl-peptidase IV] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. The Interplay Between TGF-β Signaling and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 11. Phosphoproteomic Profiling Reveals mTOR Signaling in Sustaining Macrophage Phagocytosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

- 18. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 23. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]

Pro-Phe Transport Across Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the transport of the dipeptide Prolyl-Phenylalanine (Pro-Phe) across cellular membranes. Understanding these transport processes is critical for research in nutrient absorption, drug delivery, and cellular metabolism. This document details the primary transporter families involved, their kinetic properties, regulatory influences, and the experimental methodologies used to study them.

Introduction to this compound Transport

The transport of di- and tripeptides across biological membranes is a crucial process for the absorption of dietary proteins and the systemic distribution of peptide-based drugs. This compound, a dipeptide composed of proline and phenylalanine, is transported into cells by specialized carrier proteins. The primary transporters implicated in this compound uptake belong to the Solute Carrier (SLC) superfamily, specifically the proton-coupled oligopeptide transporters (POT or PEPT family) and the proton-coupled amino acid transporters (PAT family). These transporters harness the electrochemical proton gradient to drive the translocation of their substrates across the cell membrane.

Major Transporter Families for this compound

The transport of this compound is primarily mediated by three key transporters: PEPT1 (SLC15A1), PEPT2 (SLC15A2), and PAT1 (SLC36A1). While PEPT1 and PEPT2 are established di- and tripeptide transporters, the role of PAT1 in this compound transport is less direct and likely involves the transport of its constituent amino acids after extracellular hydrolysis.

Peptide Transporter 1 (PEPT1/SLC15A1)

PEPT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells, playing a vital role in the absorption of dietary peptides.[1][2][3] It is also found in lower levels in the kidney proximal tubules.[1][3] PEPT1 is known for its broad substrate specificity, transporting over 400 different dipeptides and 8,000 tripeptides.[4] The transport mechanism is electrogenic, involving the co-transport of one proton with a neutral dipeptide.[1]

Peptide Transporter 2 (PEPT2/SLC15A2)

In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[5] It is primarily expressed in the apical membrane of renal tubular cells, where it is responsible for the reabsorption of peptides from the glomerular filtrate.[5][6] PEPT2 is also found in other tissues, including the brain, lung, and mammary gland.[5] Like PEPT1, PEPT2 has a broad substrate specificity for di- and tripeptides and utilizes a proton-coupled mechanism for transport.

Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1)

PAT1 is a proton-coupled transporter for small and neutral amino acids such as proline, glycine, and alanine. It is expressed in the intestine, kidney, and brain. While PAT1 does not typically transport dipeptides, it can transport proline, a constituent of this compound. Therefore, its role in this compound bioavailability may be indirect, involving the uptake of proline after the extracellular breakdown of the dipeptide. PAT1 has a lower affinity for aromatic amino acids like phenylalanine.

Transport Kinetics

The efficiency of transporter-mediated uptake is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.

| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Cell System | Reference |

| PEPT1 | L-phenylalanyl-Ψ[CS-N]-L-alanine (this compound analog) | 275 ± 32 | Not specified | PEPT1-overexpressing HeLa cells | |

| PEPT1 | Glycylsarcosine (Gly-Sar) | 700 - 2400 | 0.84 - 2.1 | Caco-2 cells | |

| PEPT1 | N-formyl-methionyl-leucyl-phenylalanine (fMet-Leu-Phe) | 1600 | Not specified | Mouse jejunum |

Regulation of this compound Transporters

The activity and expression of this compound transporters are subject to regulation by various physiological and pharmacological factors. This regulation can occur at the transcriptional, translational, and post-translational levels, affecting the number of transporters at the cell surface and their intrinsic transport activity.

Substrate-induced Regulation

PEPT1 expression can be upregulated by the presence of its substrates. For instance, certain dipeptides like Gly-Sar and Gly-Gln have been shown to enhance PEPT1 promoter activity, leading to increased transporter expression.[1]

Hormonal and Signaling Pathway Regulation

Hormones such as insulin (B600854) and epidermal growth factor (EGF) have been shown to regulate PEPT1-mediated transport.[1] The regulation of transporter activity is often mediated by intracellular signaling cascades. While specific pathways for this compound transporters are not fully elucidated, general mechanisms for transporter regulation involve protein kinases and protein-protein interactions that can alter transporter trafficking to and from the plasma membrane or modulate their catalytic activity.

Figure 1: Generalized signaling pathway for the regulation of peptide transporters.

Experimental Protocols

The study of this compound transport utilizes a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radiolabeled Dipeptide Uptake Assay in Cultured Cells

This protocol is a widely used method to quantify the uptake of a radiolabeled substrate, such as [14C]Gly-Sar (as a representative dipeptide), into cultured cells expressing the transporter of interest (e.g., Caco-2 cells for PEPT1).

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0)

-

Radiolabeled dipeptide (e.g., [14C]Gly-Sar)

-

Unlabeled dipeptide for competition assays (e.g., unlabeled Gly-Sar, this compound)

-

Ice-cold wash buffer (e.g., PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Cell Culture: Grow Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.

-

Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer (37°C).

-

Initiation of Uptake: Add the transport buffer containing the radiolabeled dipeptide (and any inhibitors or competing substrates, if applicable) to the apical side of the monolayer.

-

Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 2, 5, 10, 15 minutes) to ensure initial uptake rates are measured.

-

Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification of Radioactivity: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the cell lysate to determine the total protein content using a standard protein assay.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration and the incubation time to calculate the uptake rate (e.g., in nmol/mg protein/min). For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate and fit the data to the Michaelis-Menten equation.

References

- 1. Functional Consequences of Changing Proline Residues in the Phenylalanine-Specific Permease of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate recognition by the mammalian proton-dependent amino acid transporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of the amino acid transporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

No Evidence for a "Pro-Phe Signaling Cascade" in Neuronal Cells Found in Scientific Literature

A comprehensive review of scientific databases and literature reveals no established signaling cascade specifically initiated by the dipeptide Proline-Phenylalanine (Pro-Phe) in neuronal cells. The term "this compound signaling cascade" does not appear to correspond to a recognized biological pathway.

While the specific this compound dipeptide has not been identified as a primary signaling molecule in the nervous system, research has explored the roles of peptides containing proline and phenylalanine residues, as well as the individual amino acids themselves, in neuronal function. It is possible that the query may stem from a misunderstanding of these related but distinct areas of neurobiology.

Peptides Containing Proline and Phenylalanine with Neuronal Activity

Several larger peptides that include the this compound sequence or individual proline and phenylalanine residues have demonstrated significant biological effects in the nervous system. These peptides, however, initiate their own distinct signaling pathways and are not referred to as a "this compound cascade."

For instance, a synthetic five-amino-acid propeptide, Dopamine (B1211576) Neuron Stimulating Peptide-5 (DNSP-5), with the sequence Phe-Pro-Leu-Pro-Ala, has been shown to possess neurotrophic-like properties.[1][2] Studies have indicated that DNSP-5 can enhance the differentiation of primary dopamine neurons and increase extracellular dopamine levels, suggesting its potential relevance in the context of neurodegenerative diseases like Parkinson's.[1][2] The proposed mechanism for peptides like DNSP-5 is thought to be independent of the GDNF receptor GFRα1 and may involve metabolic or apoptotic cellular pathways.[1]

Another example is the dipeptide Phe-Phe amide, which has been found to attenuate hyperalgesia and allodynia in diabetic mice through a mechanism involving the sigma-1 receptor system.[3] This highlights that dipeptides can have signaling roles, but the specific this compound dipeptide has not been implicated in a similar cascade.

Individual Roles of Proline and Phenylalanine in the Brain

Proline and Phenylalanine, as individual amino acids, play crucial roles in the central nervous system.

Proline is involved in:

-

Neurotransmitter Synthesis: It serves as a precursor for the key neurotransmitters glutamate (B1630785) and GABA.[4]

-

Neuromodulation: Proline itself can act as a neuromodulator, influencing both excitatory and inhibitory neurotransmission.[5] Dysregulation of proline metabolism has been associated with neurological and psychiatric disorders.[6][7]

-

Cellular Signaling: It can modulate signaling pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway.[8]

Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.

Methodologies for Studying Peptide Signaling in Neuronal Cells

While a this compound signaling cascade is not established, the methodologies to study such a pathway, should it be discovered, are well-documented. These include:

-

Neuronal Cell Culture: Primary neuronal cultures or cell lines like PC12 and SH-SY5Y are commonly used to study the effects of signaling molecules on neuronal cells.[9][10]

-

Calcium Imaging: Changes in intracellular calcium concentrations are often used as a readout for neuronal activity and receptor activation in response to stimuli.[11]

-

Receptor Binding Assays: To identify potential receptors, radioligand binding studies can be performed to measure the affinity of a peptide to neuronal membranes.[12]

-

Downstream Signaling Analysis: Techniques like Western blotting can be used to detect the phosphorylation and activation of downstream signaling proteins, such as kinases, to elucidate the intracellular cascade.[13]

-

Electrophysiology: Patch-clamp techniques can directly measure changes in neuronal excitability and ion channel activity in response to peptide application.[14]

References

- 1. A synthetic five amino acid propeptide increases dopamine neuron differentiation and neurochemical function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic five amino acid propeptide increases dopamine neuron differentiation and neurochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dipeptide Phe-Phe amide attenuates signs of hyperalgesia, allodynia and nociception in diabetic mice using a mechanism involving the sigma receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response of pheochromocytoma neuronal cells to varying intensity of continuous wave terahertz radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Pro-Phe Conformation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the structural conformations of the Proline-Phenylalanine (Pro-Phe) dipeptide motif. It details the experimental and computational methodologies used for its analysis, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction: The Significance of the this compound Motif

The this compound dipeptide sequence is a recurring motif in proteins and peptides that plays a crucial role in defining molecular architecture and mediating biological interactions. The unique properties of its constituent amino acids are central to its structural importance.

-

Proline (Pro): As the only naturally occurring N-substituted amino acid, proline's side chain forms a cyclic pyrrolidine (B122466) ring by bonding back to the backbone nitrogen.[1][2] This severely restricts the rotational freedom around the phi (φ) dihedral angle, locking it into a narrow range of values (typically -60° to -75°). This rigidity makes proline a potent "structure-breaker" in alpha-helices and a common constituent of turns and loops.[3]

-

Phenylalanine (Phe): The aromatic side chain of phenylalanine provides a bulky, hydrophobic group capable of engaging in π-π stacking and hydrophobic interactions.[4] These interactions are critical for protein folding and the formation of binding pockets.

The juxtaposition of proline's rigidity and phenylalanine's aromaticity creates a motif with a distinct conformational landscape, often found in the recognition sites of signaling proteins. A key feature of any X-Pro bond is its ability to adopt either a cis or trans conformation, with the trans form being only marginally more stable than the cis form.[5] This cis/trans isomerization can act as a molecular switch, profoundly influencing protein structure, function, and dynamics.[6]

Conformational States of the this compound Motif

The three-dimensional structure of the this compound motif is defined by a set of dihedral angles along the peptide backbone and within the side chains.

-

Backbone Dihedral Angles (φ, ψ, ω): These angles describe the rotation around the N-Cα, Cα-C', and C'-N bonds, respectively. The ω angle of the Phe-Pro peptide bond can be either ~180° (trans) or ~0° (cis). The φ angle of proline is restricted, while the ψ angle of proline and the φ/ψ angles of phenylalanine are more variable and define the overall backbone trajectory.

-

Side Chain Dihedral Angles (χ): These angles describe the conformation of the side chains. For phenylalanine, χ1 and χ2 determine the orientation of the phenyl ring.

The this compound motif is a common feature in β-turns, which are structures that reverse the direction of the polypeptide chain. The specific type of β-turn is dictated by the dihedral angles of the central residues.

Table 1: Representative Backbone Dihedral Angles for this compound Motifs Note: These values are illustrative and can vary based on the local environment, neighboring residues, and the specific analytical method used. Data is synthesized from general principles of protein structure and findings in related peptide studies.[6][7]

| Conformation / Structure Type | Residue | φ (Phi) Angle Range | ψ (Psi) Angle Range | ω (Omega) Angle |

| Trans Peptide Bond | Proline | -60° to -75° | +140° to +160° | ~180° |

| Phenylalanine | -70° to -90° | -20° to +20° | ~180° | |

| Cis Peptide Bond | Proline | -60° to -75° | -15° to +5° | ~0° |

| Phenylalanine | -100° to -120° | +150° to +170° | ~180° | |

| Type II' β-Turn (i+1, i+2) | D-Phe (i+1) | +60° | +120° | ~180° |

| Pro (i+2) | -80° | 0° | ~180° |

Experimental and Computational Methodologies

The structural elucidation of the this compound conformation relies on a combination of high-resolution experimental techniques and computational simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the method of choice for determining the solution-state structure and dynamics of peptides, as most do not readily crystallize.[8] It provides information on through-bond and through-space atomic interactions.

-

Sample Preparation:

-

Concentration: Peptides are typically prepared at concentrations of 1-5 mM. For proteins, 0.3-1.0 mM is common.[9][10]

-

Buffer System: A suitable buffer (e.g., phosphate-buffered saline) is used, with a total salt concentration below 300 mM to prevent signal broadening.[11] The pH should be chosen to ensure peptide stability and slow the exchange of amide protons (typically pH < 7.5).[11]

-

Solvent: Samples are dissolved in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[12]

-

Isotopic Labeling: For larger peptides or proteins (>40 residues), ¹⁵N and ¹³C isotopic labeling is essential to resolve spectral overlap in multidimensional experiments.[9][10]

-

-

Data Acquisition: A suite of 1D and 2D NMR experiments is performed:

-

¹H 1D: Provides an initial assessment of sample folding and purity.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.[12]

-

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for complete residue identification.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing the distance restraints crucial for 3D structure calculation.[12]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used for molecules with intermediate correlation times where NOE signals may be weak or absent.[4]

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Cross-peaks from COSY and TOCSY spectra are used to assign specific protons to their respective amino acids in the sequence.

-

Dihedral Angle Restraints: ³J-coupling constants, measured from high-resolution spectra, are related to dihedral angles via the Karplus equation.[13][14]

-